molecular formula C17H18N2O2 B3020852 (E)-N'-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide CAS No. 290839-69-9

(E)-N'-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B3020852
CAS No.: 290839-69-9
M. Wt: 282.343
InChI Key: GWQMAAFAFCEWTA-WOJGMQOQSA-N
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Description

(E)-N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with a 3,4-dimethylphenoxy substituent on the acetohydrazide backbone

Mechanism of Action

Target of Action

The primary targets of (E)-N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . Therefore, it’s plausible that this compound may also interact with multiple targets.

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to indole derivatives, it’s possible that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s possible that this compound may also affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to indole derivatives, it’s possible that it may have a broad range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation reaction between 2-(3,4-dimethylphenoxy)acetohydrazide and benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for (E)-N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, yielding the corresponding hydrazine derivative.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives, such as N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide oxides.

    Reduction: Reduced derivatives, such as N’-benzyl-2-(3,4-dimethylphenoxy)acetohydrazine.

    Substitution: Substituted derivatives, such as N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide with various alkyl or aryl groups.

Scientific Research Applications

(E)-N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: Potential use in the development of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the benzylidene and 3,4-dimethylphenoxy groups enhances its potential as a versatile compound in various applications.

Biological Activity

(E)-N'-benzylidene-2-(3,4-dimethylphenoxy)acetohydrazide, a compound with the CAS number 290839-69-9, belongs to a class of organic compounds known as hydrazides. This compound exhibits a range of biological activities that have garnered interest in medicinal chemistry and related fields. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound has been primarily investigated for its potential antimicrobial , anticancer , and anti-inflammatory properties. Its unique structural features, including the benzylidene and 3,4-dimethylphenoxy groups, contribute to its reactivity and biological effects.

Target Interactions

Although specific targets for this compound are not well-defined, it is hypothesized that its mechanism may involve interactions similar to those observed in indole derivatives. These interactions can include:

  • Hydrogen bonding
  • π-π stacking
  • Van der Waals forces

These interactions suggest that the compound may influence various biochemical pathways associated with inflammation and cell proliferation.

Biochemical Pathways

Research indicates that derivatives of this compound may impact several pathways critical to disease processes:

  • Anticancer Activity : Indole derivatives have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and modulation of signaling pathways like VEGF and MAPK.
  • Antimicrobial Activity : The compound has demonstrated potential against various microbial strains, indicating its utility in treating infections.

Case Studies and Experimental Data

  • Anticancer Studies :
    • In vitro studies have shown that related compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as HepG2 (hepatocellular carcinoma), with IC50 values lower than standard chemotherapeutics like Doxorubicin .
    • A study highlighted that compounds bearing phenoxy moieties can effectively inhibit cancer cell proliferation by inducing apoptosis through upregulation of pro-apoptotic proteins .
  • Antimicrobial Studies :
    • Preliminary antibacterial assays indicated that this compound exhibited notable activity against Gram-positive bacteria, showcasing its potential as a therapeutic agent .
    • Enzyme inhibition studies revealed that the compound could inhibit key enzymes involved in bacterial metabolism, further supporting its antimicrobial properties .

Comparative Analysis

To better understand the efficacy of this compound compared to similar compounds, the following table summarizes key findings:

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAnticancer< 0.79Superior activity compared to Doxorubicin
N'-benzylidene-2-(4-methylphenoxy)acetohydrazideAnticancer1.25Less effective than the target compound
2-(3,4-Dimethylphenoxy)acetohydrazideAntibacterial10.25Shows moderate antibacterial activity

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-(3,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-8-9-16(10-14(13)2)21-12-17(20)19-18-11-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQMAAFAFCEWTA-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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